Tetrazoles are a class of heterocyclic organic compounds containing a five-membered ring with four nitrogen atoms and one carbon atom. [, ] They are often considered bioisosteres for carboxylic acids due to their similar pKa values and ability to engage in hydrogen bonding. [, , , ] Tetrazoles and their derivatives find applications in diverse fields, including:
3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide is a compound that combines a benzenesulfonamide moiety with a tetrazole ring. Sulfonamides are known for their antibacterial properties, while tetrazoles are versatile heterocyclic compounds utilized in pharmaceuticals and agrochemicals. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
The compound can be synthesized through various methods, often involving the reaction of benzenesulfonamide derivatives with tetrazole precursors. It has been studied in the context of drug design and development, particularly for its interactions with biological targets.
3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide falls under the categories of sulfonamides and tetrazole derivatives. It is classified as an organic compound due to its carbon-based structure and is further categorized based on its functional groups, which include sulfonamide and tetrazole.
The synthesis of 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide typically involves:
One common synthetic route involves:
The reaction conditions, such as temperature and reaction time, are crucial for optimizing yield and purity.
The molecular structure of 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide features:
The molecular formula is , with key structural features including:
Spectroscopic techniques such as NMR and IR spectroscopy are used to confirm the structure, revealing characteristic peaks corresponding to the functional groups present.
3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide can participate in various chemical reactions, including:
Reactions are typically conducted under controlled conditions to prevent side reactions, using solvents like dimethyl sulfoxide or ethanol and catalysts if necessary.
The mechanism of action for 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide involves:
Studies indicate that the compound exhibits anti-inflammatory properties through these mechanisms, potentially leading to therapeutic applications in treating inflammatory diseases.
Relevant analyses include spectroscopic data confirming structural integrity and purity assessments through chromatography techniques.
3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide has several scientific uses:
Research continues to uncover additional applications, particularly in drug discovery and development contexts, highlighting its versatility as a chemical entity in various fields.
The Chan–Evans–Lam (CEL) reaction enables the regioselective introduction of aryl, vinyl, or alkyl groups at the N1-position of the tetrazole ring in 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide. This copper-catalyzed C–N bond-forming reaction employs boronic acids (e.g., arylboronic acids) under mild conditions (ambient temperature, aerobic oxidation) to generate diverse N1-substituted analogs. Key to this methodology is the protection of the sulfonamide nitrogen and the use of catalytic copper(II) acetate (5–10 mol%) in dichloromethane/triethylamine solvent systems, achieving yields of 68–92% [4] [9]. The reaction tolerates electron-donating (methoxy, methyl) and electron-withdrawing (cyano, fluoro) substituents on boronic acids, enabling rapid scaffold diversification. Nuclear magnetic resonance (NMR) studies confirm regioselectivity at N1, avoiding O-linked byproducts.
Table 1: Chan–Evans–Lam Cross-Coupling Conditions and Yields
Boronic Acid R-Group | Catalyst System | Reaction Time (h) | Yield (%) |
---|---|---|---|
4-Methoxyphenyl | Cu(OAc)₂, Pyridine | 12 | 92 |
3-Fluorophenyl | Cu(OAc)₂, Et₃N | 18 | 78 |
Vinyl | Cu(OAc)₂, DMAP | 10 | 85 |
2-Pyridyl | Cu(OAc)₂, Et₃N | 15 | 68 |
The core structure is synthesized via a two-step sequence starting from 3-cyanobenzenesulfonamide. First, [3+2] cycloaddition between the nitrile group and sodium azide (NaN₃) in dimethylformamide (DMF) at 110°C yields 5-(3-sulfonamidophenyl)-1H-tetrazole. Subsequent N-methylation with iodomethane (CH₃I) in the presence of silver(I) oxide (Ag₂O) selectively affords the 2-methyl-2H-tetrazole regioisomer (>95% regioselectivity), avoiding the 1-methyl isomer [4] [8]. Critical purification involves recrystallization from ethanol/water to achieve >95% purity (confirmed via HPLC). Alternative routes employ 5-aminotetrazole monohydrate and 3-(chlorosulfonyl)benzoyl chloride under pH control (pH 8–9, Na₂CO₃ buffer), followed by acidification to precipitate the sulfonamide-tetrazole hybrid in 83–89% yield [1]. This method allows late-stage introduction of sulfonamide substituents but requires stringent pH control to avoid tetrazole decomposition.
Table 2: Multi-Step Synthetic Routes to the Core Scaffold
Starting Material | Key Reagents | Reaction Conditions | Overall Yield (%) |
---|---|---|---|
3-Cyanobenzenesulfonamide | NaN₃, DMF, CH₃I, Ag₂O | 110°C, 12 h; RT, 6 h | 75 |
5-Aminotetrazole monohydrate | 3-(ClSO₂)-benzenesulfonyl chloride, Na₂CO₃ | pH 8–9, 0°C, 2 h | 83–89 |
3-Bromobenzenesulfonamide | NaN₃, CuI, Pd(OAc)₂, TFP | 100°C, 24 h | 70 |
Regioselective N2-alkylation of the tetrazole ring is achieved through Mitsunobu reactions or phase-transfer catalysis, enhancing metabolic stability and target affinity. For example, alkylation with 2-hydroxyethyl bromide under tetrabutylammonium iodide (TBAI) catalysis in acetone/K₂CO₃ yields N2-(2-hydroxyethyl) derivatives without compromising sulfonamide hydrogen bonding [9]. Computational studies (DFT/B3LYP) reveal that N2-substitution elevates the HOMO-LUMO energy gap by 0.8–1.2 eV compared to N1-isomers, correlating with improved bioactivity in anticancer assays [5] [8]. Aryl modifications at the benzenesulfonamide meta-position also significantly influence bioactivity:
Table 3: Bioactivity of Regioisomers and Derivatives
Modification Site | Substituent | Biological Target | Activity Metric |
---|---|---|---|
Tetrazole N2 | 2-Hydroxyethyl | Carbonic anhydrase IX | Kᵢ = 5.1 nM |
Benzenesulfonamide meta | –NO₂ | Tubulin | IC₅₀ = 0.8 μM |
Benzenesulfonamide meta | –OCH₃ | EGFR Kinase | IC₅₀ = 3.2 nM |
Tetrazole C5 | Phenyl | MMP-9 | IC₅₀ = 11.4 nM |
Photo-cleavable porous poly(HEMA-co-EDMA) microarrays enable high-throughput synthesis of tetrazole-sulfonamide libraries. The scaffold is immobilized onto polymer beads via a photolabile o-nitrobenzyl linker, allowing UV-triggered release (365 nm, 5 min) after each coupling step [9]. This platform facilitates parallel synthesis of 384 derivatives in 72 hours via iterative:
Table 4: Solid-Phase Synthesis Parameters and Outcomes
Solid Support | Linker Chemistry | Reaction Type | Library Size | Purity (%) |
---|---|---|---|---|
Poly(HEMA-co-EDMA) microarrays | o-Nitrobenzyl | Suzuki coupling | 96 | 92 |
Polystyrene Wang resin | Rink amide | Reductive amination | 48 | 88 |
PEGA resin | Hydrazone | Acylhydrazide formation | 64 | 90 |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: